

# myrcene concentration in different hop varieties

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## Compound Focus: Myrcene

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## Myrcene Concentration in Hop Varieties

The table below summarizes the quantitative data on **myrcene** and other major terpenes in essential oils from specific South African hop varieties, as reported in a 2025 study [1].

Hop Variety	Myrcene (%)	$\alpha$ -Humulene (%)	$\beta$ -Caryophyllene (%)	$\beta$ -Farnesene (%)
XJA2/436 (Experimental)	48.15	19.52 - 24.98*	8.47 - 13.73*	2.08 - 7.57*
Southern Dawn	27.8 - 48.15*	24.89	8.47 - 13.73*	2.08 - 7.57*
Southern Passion	27.8 - 48.15*	19.52 - 24.98*	13.73	2.08 - 7.57*
African Queen	27.8 - 48.15*	19.52 - 24.98*	8.47 - 13.73*	7.57
Southern Aroma, Southern Promise, Southern Star, Southern Sublime	27.8 - 48.15*	19.52 - 24.98*	8.47 - 13.73*	2.08 - 7.57*

*Note: Ranges marked with an asterisk (\*) indicate that the study reported an overall range for all eight varieties analyzed, without providing a specific value for every individual variety [1].\**

Key observations from the data include:

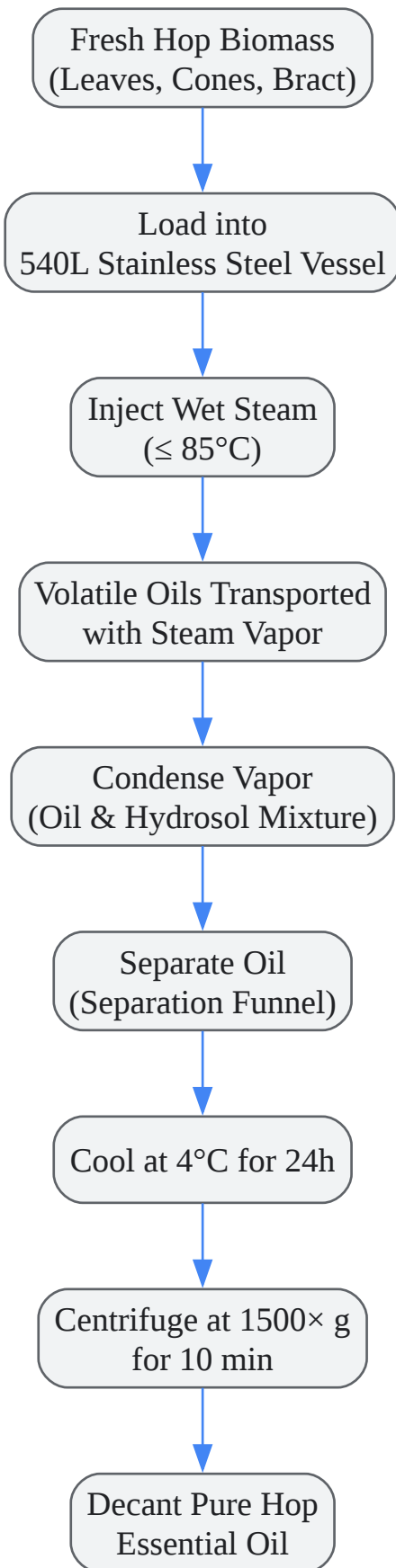
- **Varietal Differences:** The experimental variety **XJA2/436** showed a distinctly high **myrcene** concentration, suggesting its chemical profile is markedly different from the others [1].
- **Consistent Sesquiterpene Profiles:** The proportions of the major sesquiterpenes ( $\alpha$ -humulene,  $\beta$ -caryophyllene, and  $\beta$ -farnesene) remain relatively consistent across most varieties, with a few standing out, such as **Southern Passion** for its high  $\beta$ -caryophyllene [1].
- **Impact of Origin:** This data highlights that geographic origin and local breeding programs can produce hop varieties with unique chemical fingerprints [1].

## Experimental Protocols for Analysis

For researchers seeking to replicate or design similar studies, here are the detailed methodologies for analyzing hop essential oils.

### Industrial Steam Distillation for Oil Extraction

This protocol describes the large-scale process used to obtain the essential oils from the quantitative data above [1].



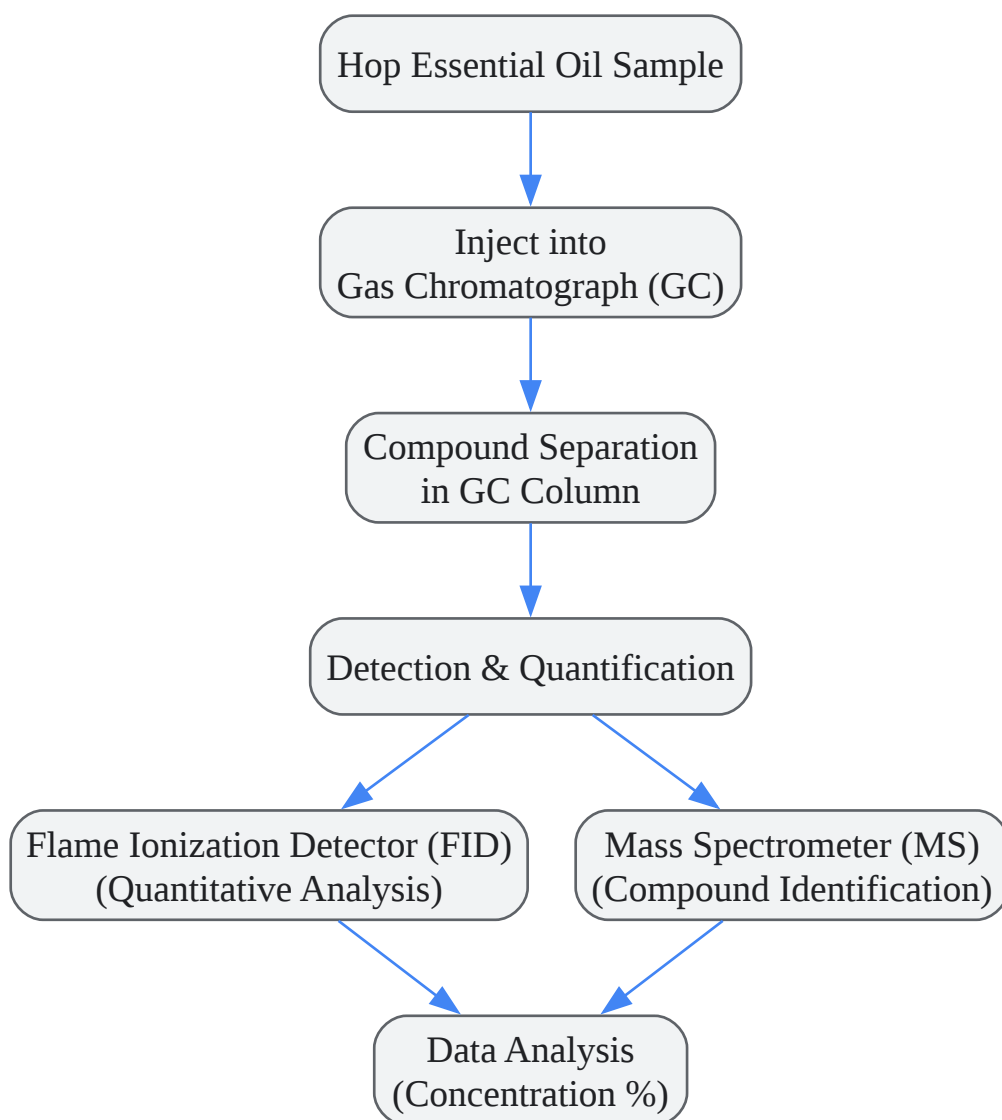
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Following extraction, the oil undergoes refinement:

- **Filtration:** Crude oil is filtered through a 75  $\mu\text{m}$  stainless steel mesh [1].
- **Hydrosol Separation:** The oil is separated from the remaining water-based hydrosol in a glass separation funnel for 1 hour [1].
- **Cooling and Centrifugation:** The oil is cooled at 4°C for 24 hours, then centrifuged at 1500 $\times$  g for 10 minutes to finalize separation before decanting into storage containers [1].

## Chemical Profiling by Gas Chromatography (GC)

This is the standard analytical method for identifying and quantifying the individual compounds within the essential oil [1].



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Key aspects of the GC analysis:

- **Quantitative Analysis:** Performed using **GC-FID (Gas Chromatography with Flame Ionization Detection)**, an ISO/IEC 17025:2017 accredited method known for its reliability in quantifying organic compounds [1].
- **Compound Identification:** Coupling the GC to a **Mass Spectrometer (GC-MS)** is crucial for identifying unknown compounds by comparing their mass spectra with established libraries [1] [2].

## Analytical Considerations for Researchers

When interpreting data or designing experiments, please consider:

- **Methodology Impact:** The extraction technique (e.g., steam distillation vs. CO2 extraction) significantly influences the yield and chemical profile of the final essential oil [1] [3].
- **Sample Degradation:** Hop essential oils are chemically complex and degrade over time. Exposure to oxygen, elevated temperatures, and improper storage increase oxidation, leading to loss of volatile monoterpenes like **myrcene** and an increase in oxygenated compounds [4] [5].
- **Biological Factors:** **Myrcene** concentration is not static; it serves as an indicator of ripeness and increases continuously as the hop cone matures [6].

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